molecular formula C20H19FN2O2 B2398146 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2-(morpholin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1207047-66-2

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2-(morpholin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Cat. No. B2398146
CAS RN: 1207047-66-2
M. Wt: 338.382
InChI Key: LQYOHVWNHQVWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2-(morpholin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide” is mentioned in the context of pharmaceutical compositions as inhibitors of dipeptidyl peptidase-IV (DPP-IV) . These compounds are useful for the prevention or treatment of various diseases including diabetes (especially type II), hyperglycemia, metabolic syndrome, hyperinsulinemia, obesity, cardiovascular diseases, and disorders including atherosclerosis, cerebrovascular diseases, diseases and disorders of the central nervous system, gastrointestinal diseases and disorders, cancer, inflammation and inflammatory diseases, respiratory diseases and disorders, musculo-skeletal disorders, osteoporosis, menopausal symptoms, disorders, periodontal diseases including gingivitis, and various immunomodulatory diseases .

Scientific Research Applications

Synthesis of Heterocycles

The compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles , most of which show unique biological activities .

Suzuki–Miyaura Cross-Coupling

The compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions .

Drug Research and Development

4-hydroxy-2-quinolones, to which the compound belongs, have interesting pharmaceutical and biological activities . They are used in drug research and development , with many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Biological Activities

The compound, as part of the 4-hydroxy-2-quinolones class, is known to exhibit unique biological activities . These activities make them valuable in various fields of biological research .

Synthesis of Fused Ring Systems

The compound can be used in the synthetic methodology of quinolin-2,4-dione derivatives . These derivatives are useful in the synthesis of fused ring systems .

Natural and Synthetic Chemistry

The chemistry of quinoline-2,4-diones, which includes the compound, is unique due to their roles in natural and synthetic chemistry . They have biologically and pharmacological activities , making them important in these fields.

Mechanism of Action

The compound is mentioned as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a serine protease with specificity for cleaving Xaa-Pro and, to a lesser extent, Xaa-Ala dipeptides from the N-termini of polypeptides and proteins . DPP-IV is widely expressed in mammalian tissue as a type II integral membrane protein .

properties

IUPAC Name

methyl 8-fluoro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12(2)13-7-9-14(10-8-13)22-17-11-18(20(24)25-3)23-19-15(17)5-4-6-16(19)21/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYOHVWNHQVWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2-(morpholin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.